molecular formula C17H11Cl3N2O3 B3035238 [(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate CAS No. 303998-07-4

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

Cat. No.: B3035238
CAS No.: 303998-07-4
M. Wt: 397.6 g/mol
InChI Key: WXNTYNLFICLKSS-STZFKDTASA-N
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Description

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate typically involves the condensation of 3-chlorobenzylamine with 2-oxoindole-3-carboxaldehyde, followed by the reaction with dichloroacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    3-Chloroindole: A simpler indole derivative with potential biological activity.

Uniqueness

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate is unique due to its combination of a chlorophenyl group and a dichloroacetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c18-11-5-3-4-10(8-11)9-22-13-7-2-1-6-12(13)14(16(22)23)21-25-17(24)15(19)20/h1-8,15H,9H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNTYNLFICLKSS-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)C(Cl)Cl)C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)C(Cl)Cl)/C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
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[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
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[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
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[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
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[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Reactant of Route 6
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[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

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